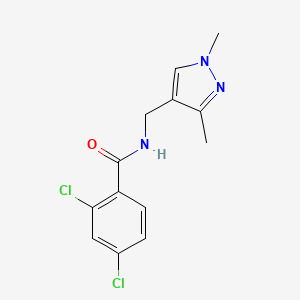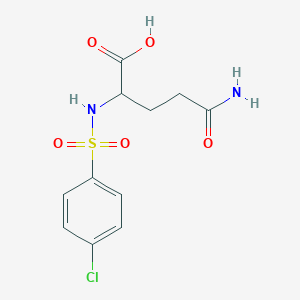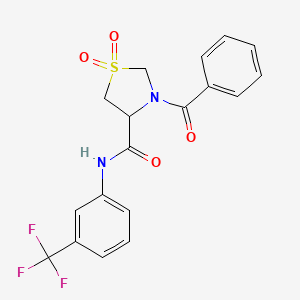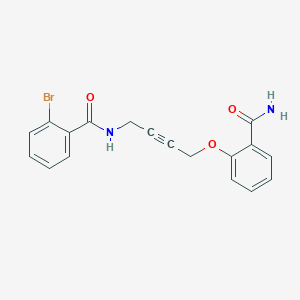![molecular formula C9H13N3O2 B2855161 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 709600-77-1](/img/no-structure.png)
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of pyrrolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives, including “6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione”, involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,4-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione” has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione” have been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Anticancer Research
This compound has shown promise in anticancer research , particularly in the design and synthesis of new drugs. Its structure is conducive to modifications that can interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation . The ability to create derivatives with varying substituents allows for the exploration of structure-activity relationships, which is crucial in developing more effective and selective anticancer agents.
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. The pyrrolopyrimidine core of the compound can mimic ATP, the natural substrate of kinases, and thus act as an inhibitor . Research into the compound’s derivatives could lead to the discovery of new kinase inhibitors with improved efficacy and reduced side effects.
Antimicrobial and Antifungal Applications
The structural complexity of 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione makes it a candidate for developing new antimicrobial and antifungal agents. Its ability to be chemically modified allows researchers to tailor its activity against a broad spectrum of pathogenic microorganisms .
Neuroprotective Agents
Neurodegenerative diseases are a growing concern, and there is a continuous search for new therapeutic agents. Compounds like 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione can be studied for their potential neuroprotective effects, possibly by modulating neurotransmitter systems or protecting neural cells from oxidative stress .
Anti-inflammatory Agents
Inflammation is a biological response that can become chronic and contribute to various diseases. Research into the anti-inflammatory properties of this compound could lead to the development of new drugs that can effectively manage inflammation without the side effects associated with current treatments .
Drug Discovery and Design
The compound’s versatile structure makes it an attractive scaffold for drug discovery and design. Its ability to be easily modified allows for the creation of a wide array of derivatives, each with the potential to interact with different biological targets. This flexibility is invaluable in the pharmaceutical industry, where the demand for new and effective drugs is ever-present .
Safety and Hazards
作用機序
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities .
Mode of Action
The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is known to be important for interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Compounds with similar pyrrolopyrazine scaffolds have shown various biological activities, suggesting they may affect multiple pathways .
Result of Action
Compounds with similar pyrrolopyrazine scaffolds have shown various biological activities, suggesting they may have diverse molecular and cellular effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one" ], "Reaction": [ "Step 1: 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one in the presence of a base such as triethylamine to form the desired product, 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione." ] } | |
CAS番号 |
709600-77-1 |
製品名 |
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
分子式 |
C9H13N3O2 |
分子量 |
195.222 |
IUPAC名 |
6,7,7-trimethyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)6-5(4-12(9)3)7(13)11-8(14)10-6/h4H2,1-3H3,(H2,10,11,13,14) |
InChIキー |
BQAACFDVIUKGAH-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CN1C)C(=O)NC(=O)N2)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-fluorophenyl)[1-methyl-4-(4-methylphenyl)tetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2855082.png)
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2855083.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)

![(E)-3-(2-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2855088.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2855089.png)




![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![6-[5-(Benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2855100.png)